Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a furan ring, and an oxadiazole ring
Properties
IUPAC Name |
cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECIDCHJIAQMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step often involves the coupling of the piperidine and cyclohexyl groups under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanones, amines, and substituted piperidines, respectively.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is C18H23N3O3, with a molecular weight of approximately 329.4 g/mol. The compound features several key structural components:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Furan Ring : Enhances biological activity through electron-rich properties.
- Oxadiazole Moiety : Contributes to the compound's stability and reactivity.
Synthesis Methods :
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the Furan Ring : Often accomplished via Suzuki-Miyaura coupling reactions.
- Purification and Yield Optimization : Essential for achieving high purity and yield in industrial applications.
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has shown promising biological activities, which include:
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties can exhibit significant antitumor properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through interactions with specific molecular targets such as protein tyrosine kinases, which play a crucial role in cancer progression.
Anti-inflammatory Properties
The compound is being investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting enzymes involved in the inflammatory response, thereby reducing inflammation in various conditions .
Antioxidant Activity
The presence of the furan ring contributes to antioxidant properties, allowing the compound to scavenge free radicals and protect cells from oxidative stress .
Applications in Medicinal Chemistry
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is primarily explored for its therapeutic potential in various diseases:
- Antimicrobial Agents : The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial therapies.
- Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a valuable lead compound for anticancer drug development .
- Anti-tubercular Activity : Studies have shown that derivatives of this compound possess significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM.
Mechanism of Action
The mechanism by which Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as protein tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in proliferation, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Cyclohexyl(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a thiazole ring instead of a furan ring.
Uniqueness
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is unique due to the presence of both the furan and oxadiazole rings, which confer specific chemical properties and biological activities. Its ability to inhibit protein tyrosine kinases makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclohexyl group, a furan ring, and an oxadiazole moiety, which contribute to its unique biological activity. The molecular formula is with a molecular weight of 329.4 g/mol.
Synthesis Methods:
The synthesis typically involves several steps:
- Formation of the oxadiazole ring through cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the furan ring via Suzuki-Miyaura coupling reaction.
- Optimization for yield and purity in industrial applications.
Biological Activity
Preliminary studies suggest that Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits promising antitumor , anti-inflammatory , and antioxidant properties.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values for similar oxadiazole derivatives have been reported in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | MCF-7 | TBD |
| Reference Compound (Doxorubicin) | MCF-7 | 0.12 - 2.78 |
Anti-inflammatory Activity
Studies have shown that derivatives of oxadiazole can significantly inhibit inflammation in vivo. For example:
- In carrageenan-induced paw edema models, certain oxadiazole derivatives demonstrated up to 82.3% inhibition compared to 48.3% for Indomethacin .
Antioxidant Properties
The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay:
- Compounds exhibited radical scavenging activity ranging from 32.0% to 87.3% at a concentration of 25 µM .
The mechanism by which Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its biological effects likely involves interaction with specific molecular targets such as protein tyrosine kinases. This binding inhibits enzymatic activity related to cellular proliferation and growth pathways .
Case Studies
Several studies have documented the biological activities of similar compounds:
- Anticancer Studies : A study reported that oxadiazole derivatives showed greater cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
- In Vivo Models : Research on newly synthesized benzimidazole derivatives bearing oxadiazole rings indicated promising anti-inflammatory effects alongside docking studies suggesting potential interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
